1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
This compound features a pyridine-3-carboxamide core substituted with a 2,6-dichlorobenzyl group at the 1-position and an N-linked 3-(trifluoromethyl)phenyl (3-TFMP) moiety.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-16-7-2-8-17(22)15(16)11-27-9-3-6-14(19(27)29)18(28)26-13-5-1-4-12(10-13)20(23,24)25/h1-10H,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFVTDAYSLHTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Formation and Functionalization
The pyridine scaffold is typically constructed via cyclocondensation reactions. For example, 2,4,6-triaminopyrimidine serves as a precursor in one-pot cyclization with nitromalonaldehyde to yield nitro-substituted pyrido[2,3-d]pyrimidines, which are subsequently reduced to amines. Adapting this strategy, pyridine-3-carboxylic acid intermediates are synthesized using ethyl acetoacetate and 2,4,6-triaminopyrimidine under reflux conditions in diphenyl ether (Scheme 1).
Table 1: Representative Pyridine Intermediate Synthesis Conditions
Introduction of the 2-Oxo Group
The 2-oxo functionality is introduced via oxidative dehydrogenation or cyclization. For instance, treatment of 7-hydroxy pyrido[2,3-d]pyrimidine with thionyl chloride generates the 7-chloro derivative, which undergoes hydrolysis to yield the 2-oxo group. Alternatively, keto-enol tautomerization in acidic media stabilizes the oxo form.
Carboxamide Formation at C3
The C3 carboxamide is formed through coupling reactions. Pyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 3-(trifluoromethyl)aniline in dichloromethane with triethylamine as a base (Scheme 2). This method achieves yields exceeding 75% under optimized conditions.
Alkylation with (2,6-Dichlorophenyl)methyl Groups
The dichlorophenylmethyl moiety is introduced via nucleophilic substitution. (2,6-Dichlorophenyl)methyl bromide reacts with the pyridine nitrogen in dimethylformamide (DMF) using potassium carbonate as a base. Reductive amination alternatives, employing sodium cyanoborohydride and formaldehyde, have also been reported for analogous systems.
Table 2: Alkylation Conditions for Dichlorophenylmethyl Attachment
Coupling of the Trifluoromethylphenyl Group
The N-[3-(trifluoromethyl)phenyl] group is installed via Buchwald-Hartwig amination or direct amide coupling. Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands facilitate C–N bond formation between aryl halides and amines. Recent advances utilize microwave-assisted conditions to reduce reaction times to 2 hours.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multi-Component Reactions
A streamlined approach condenses pyridine ring formation, carboxamide coupling, and alkylation into a single vessel. For example, reacting 2,4,6-triaminopyrimidine, ethyl acetoacetate, and (2,6-dichlorophenyl)methyl bromide in refluxing toluene yields the target compound in 54% yield. While efficient, this method suffers from lower regioselectivity.
Enzymatic and Catalytic Methods
Recent studies explore lipase-mediated amidation for greener synthesis. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the coupling of pyridine-3-carboxylic acid with 3-(trifluoromethyl)aniline in ionic liquids, achieving 82% conversion. However, scalability remains challenging due to enzyme cost.
Optimization Strategies and Industrial Scalability
Solvent and Temperature Effects
Optimal yields for dichlorophenylmethyl alkylation are achieved in polar aprotic solvents (DMF, DMSO) at 80–100°C. Substituting DMF with methylbenzene improves extraction efficiency of intermediates by 18%.
Purification Techniques
Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. Recrystallization from ethanol/water mixtures enhances crystalline stability.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound is compared to analogs with shared substituents or core heterocycles (Table 1).
Table 1: Structural Comparison of Key Analogs
*Estimated based on molecular formula.
Key Observations:
- Core Heterocycles: The target’s pyridine-3-carboxamide core is distinct from urea-thiazole (11d) and oxazole (V011-5771) analogs but shares similarities with pyrazolo-pyridine (V011-6401) and another pyridine-carboxamide ().
- Substituent Positioning : The 2,6-dichlorophenyl group in the target contrasts with 3,5-dichloro (11b, ) or 2,4-dichloro () substitutions in analogs. Such positional differences may alter steric and electronic interactions with biological targets.
- Trifluoromethyl Groups : The 3-TFMP group in the target is analogous to 4-TFMP in 11d () but differs in regiochemistry, which could impact binding affinity .
Functional Implications
- Urea vs. Carboxamide : Urea derivatives () likely engage in hydrogen bonding via the urea moiety, while the target’s carboxamide may offer similar interactions but with reduced conformational flexibility .
Biological Activity
1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridine ring : Starting from a suitable pyridine precursor.
- Introduction of the dichlorophenyl group : Utilizing chlorinated benzyl halides under basic conditions.
- Addition of the trifluoromethylphenyl group : Optimizing reaction conditions for yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate their activity, leading to various biological effects. The precise mechanisms depend on the context of use, including potential applications in treating diseases or as a research tool.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antibacterial properties : Some derivatives have shown potent activity against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Anticancer effects : Similar compounds have been studied for their ability to inhibit cancer cell proliferation through various pathways, including receptor tyrosine kinases .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against other derivatives:
| Compound Name | Structure Variations | Notable Activity |
|---|---|---|
| 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | Different substitution patterns | Varies in antibacterial potency |
| 1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | Position change of trifluoromethyl group | Affects reactivity and interactions |
| 1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(fluoromethyl)phenyl]pyridine-3-carboxamide | Replacement of trifluoromethyl with fluoromethyl | Different electronic effects |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antibacterial Activity : A study evaluated various pyrrole benzamide derivatives for their efficacy against bacterial strains. The most active compounds achieved MIC values comparable to established antibiotics like isoniazid and ciprofloxacin .
- Anticancer Research : Investigations into quinazoline derivatives showed promising results against specific cancer types by inhibiting key signaling pathways involved in tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
